

Toxicological Profile of 2'-Fluoro-2-methylamino-5-nitrobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 2'-Fluoro-2-methylamino-5-nitrobenzophenone

Cat. No.: B1294471

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Disclaimer: The toxicological profile of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is largely uncharacterized in publicly available scientific literature. This document summarizes the currently available information and provides a toxicological assessment based on data from a close structural analogue and the broader chemical classes of benzophenones and nitroaromatic compounds. The absence of direct, comprehensive data necessitates a precautionary approach to the handling and application of this compound.

Introduction

2'-Fluoro-2-methylamino-5-nitrobenzophenone is a substituted benzophenone derivative. While specific applications and toxicological data for this compound are scarce, its structural features—a benzophenone core, a nitroaromatic system, and a halogen substituent—suggest the need for a thorough safety evaluation. This technical guide aims to provide a comprehensive overview for researchers, scientists, and drug development professionals by consolidating the limited available data, extrapolating potential hazards from structurally related compounds, and outlining standard experimental protocols for its toxicological assessment.

Due to the lack of direct toxicological studies, this guide will leverage data from the closely related analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone, and the well-documented toxicological profiles of benzophenones and nitroaromatic compounds to build a predictive toxicological profile.

Chemical and Physical Properties

A summary of the key physicochemical properties of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is presented in Table 1.

Property	Value
CAS Number	735-06-8
Molecular Formula	C ₁₄ H ₁₁ FN ₂ O ₃
Molecular Weight	274.25 g/mol
Appearance	Solid (form not specified)
Melting Point	186-187 °C
Boiling Point	478.8 °C at 760 mmHg
Flash Point	243.4 °C
Density	1.35 g/cm ³

Toxicological Profile

Direct and comprehensive toxicological studies on **2'-Fluoro-2-methylamino-5-nitrobenzophenone** are not available in the reviewed literature. Information from notifications to the European Chemicals Agency (ECHA) C&L Inventory, as aggregated by PubChem, indicates that the compound is not classified as hazardous under the Globally Harmonized System (GHS). However, this may reflect a lack of data rather than a definitive absence of hazard.

Hazard Classification of Structural Analogue: 2-Amino-2'-fluoro-5-nitrobenzophenone

In the absence of direct data, the hazard classification for the close structural analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone (CAS No. 344-80-9), provides valuable insight into potential hazards. Table 2 summarizes the GHS classification from a notification to the ECHA C&L Inventory.^[1]

Hazard Class	Hazard Statement	GHS Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed	GHS07 (Exclamation Mark)
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 2)	H411: Toxic to aquatic life with long lasting effects	GHS09 (Environment)

This classification suggests that **2'-Fluoro-2-methylamino-5-nitrobenzophenone** may also pose risks of acute oral toxicity and long-term environmental hazards.

Toxicological Concerns from Related Chemical Classes

The toxicological profiles of benzophenones and nitroaromatic compounds provide a broader context for the potential hazards of **2'-Fluoro-2-methylamino-5-nitrobenzophenone**.

The benzophenone chemical class has been studied for several toxicological endpoints:

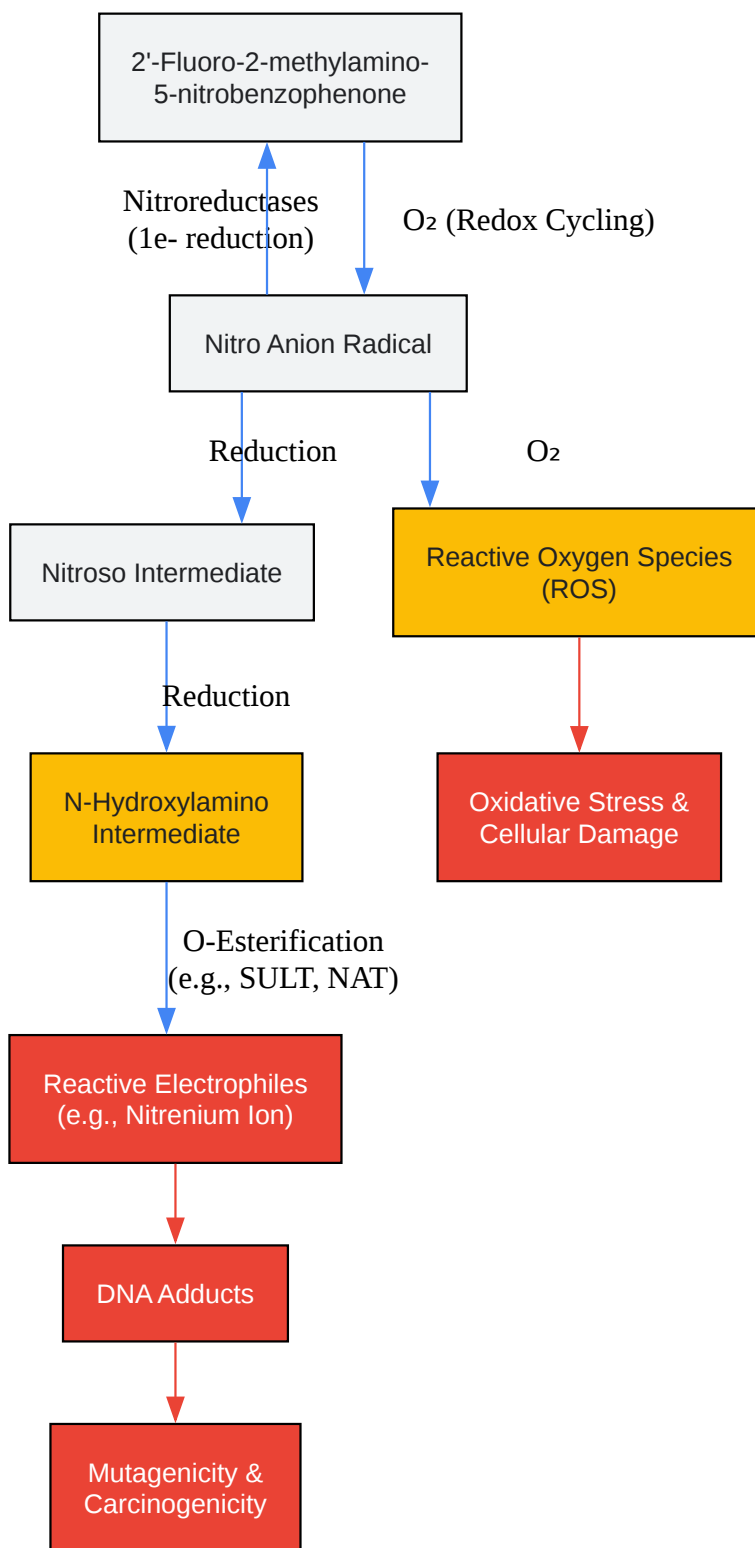
- **Carcinogenicity:** The International Agency for Research on Cancer (IARC) has classified benzophenone as "possibly carcinogenic to humans" (Group 2B).^{[2][3]} Studies by the National Toxicology Program (NTP) found some evidence of carcinogenic activity in rats and mice, with target organs including the kidney and liver.^{[2][4][5][6]}
- **Organ Toxicity:** The liver and kidneys are identified as primary target organs for benzophenone toxicity in animal studies, with effects including liver hypertrophy and kidney nephropathy.^{[2][6]}
- **Endocrine Disruption:** Several benzophenone derivatives are recognized as endocrine-disrupting chemicals (EDCs).^{[7][8]} For instance, benzophenone-3 (oxybenzone) has been shown to interfere with hormonal pathways.^{[8][9][10][11]} While some studies suggest benzophenone itself has little direct estrogenic activity, its metabolites may be estrogenic.^{[9][12]}

Nitroaromatic compounds are a class of chemicals known for their potential toxicity, which is often linked to the metabolic reduction of the nitro group.^{[13][14][15]}

- **Mutagenicity and Genotoxicity:** Many nitroaromatic compounds are mutagenic in bacterial assays (e.g., the Ames test) and can be genotoxic.[13][16][17][18][19] Their mutagenicity is often dependent on metabolic activation to reactive intermediates.[16][20]
- **Carcinogenicity:** Several nitroaromatic compounds are listed by the NTP as "reasonably anticipated to be a human carcinogen".[16] Carcinogenicity is believed to be initiated by the nitroreduction pathway.[16]
- **Mechanism of Toxicity:** The toxicity of nitroaromatic compounds is primarily driven by the metabolic reduction of the nitro group to form nitroso and N-hydroxyamino intermediates.[20][21][22] These reactive metabolites can bind to cellular macromolecules like DNA, leading to mutations and cellular damage.[20] This process can also lead to the generation of reactive oxygen species (ROS) and oxidative stress.[23]

Potential Mechanisms of Toxicity

Based on its chemical structure, a primary pathway for the toxicity of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** is likely the metabolic activation of its nitro group. This process, known as nitroreduction, is a key mechanism for the toxicity of many nitroaromatic compounds.[20][21]



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Caption: Hypothetical metabolic activation pathway for a nitroaromatic compound.

Proposed Experimental Protocols for Toxicological Assessment

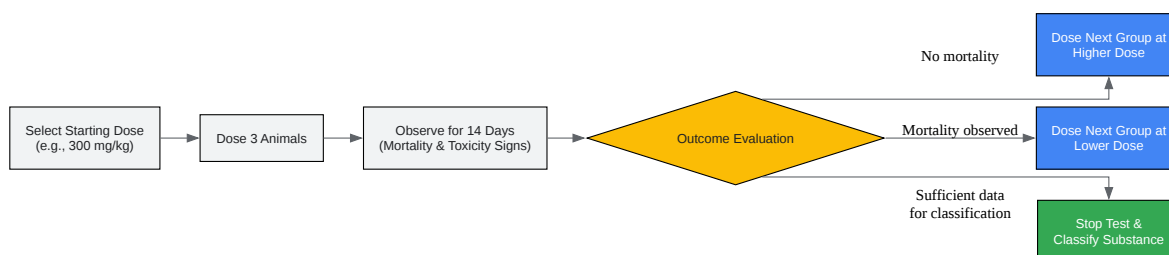
Given the significant data gaps, a comprehensive toxicological evaluation of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** would require a battery of standardized tests. The following sections detail the methodologies for key initial assays based on OECD guidelines.

Acute Oral Toxicity – Acute Toxic Class Method (OECD 423)

This test provides information on the hazardous properties of a substance after a single oral dose and allows for its classification according to the GHS.[\[24\]](#)

Experimental Protocol:

- **Test Animals:** Typically, rodents (e.g., female rats) are used.[\[25\]](#)[\[26\]](#) Animals are acclimatized for at least 5 days before dosing.
- **Dose Preparation:** The test substance is typically administered via gavage. An aqueous solution is preferred, but solutions in oil (e.g., corn oil) or other appropriate vehicles can be used.[\[27\]](#)
- **Procedure:** A stepwise procedure is employed, using three animals per step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg body weight) based on any available information.[\[26\]](#)
- **Observation:** The outcome of the first test group (mortality or evident toxicity) determines the dose for the next group (higher or lower).[\[25\]](#) Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiratory, and autonomic systems), and body weight changes for at least 14 days.[\[26\]](#)
- **Endpoint:** The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity based on the observed mortality at specific dose levels.[\[24\]](#)



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Caption: Experimental workflow for OECD 423 Acute Toxic Class Method.

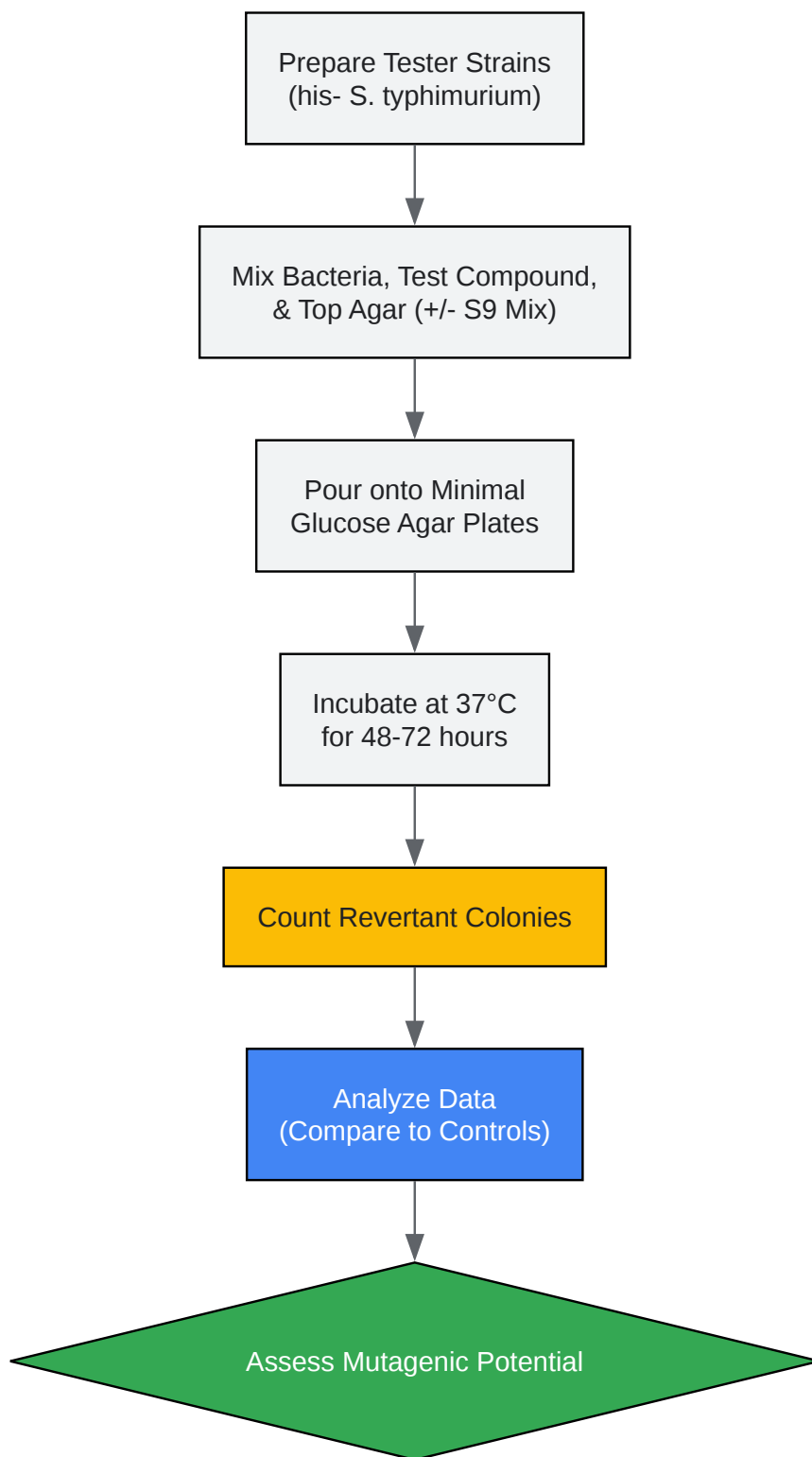
Bacterial Reverse Mutation Test (Ames Test - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.^{[28][29][30]}

Experimental Protocol:

- **Tester Strains:** Several strains of *S. typhimurium* (and often *E. coli*) are used, which carry different mutations in the histidine (or tryptophan) operon, to detect various types of mutations (e.g., frameshift, base-pair substitutions).^[29]
- **Metabolic Activation:** The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to identify mutagens that require metabolic activation.^[28]
- **Procedure (Plate Incorporation Method):**

- The test substance at several concentrations, the bacterial culture, and the S9 mix (or buffer) are combined in molten top agar.[\[31\]](#)
- This mixture is poured onto minimal glucose agar plates, which lack histidine.[\[31\]](#)[\[32\]](#)
- The plates are incubated at 37°C for 48-72 hours.[\[30\]](#)
- Endpoint: Only bacteria that have undergone a reverse mutation to a prototrophic state (able to synthesize their own histidine) will grow and form colonies. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[\[30\]](#)



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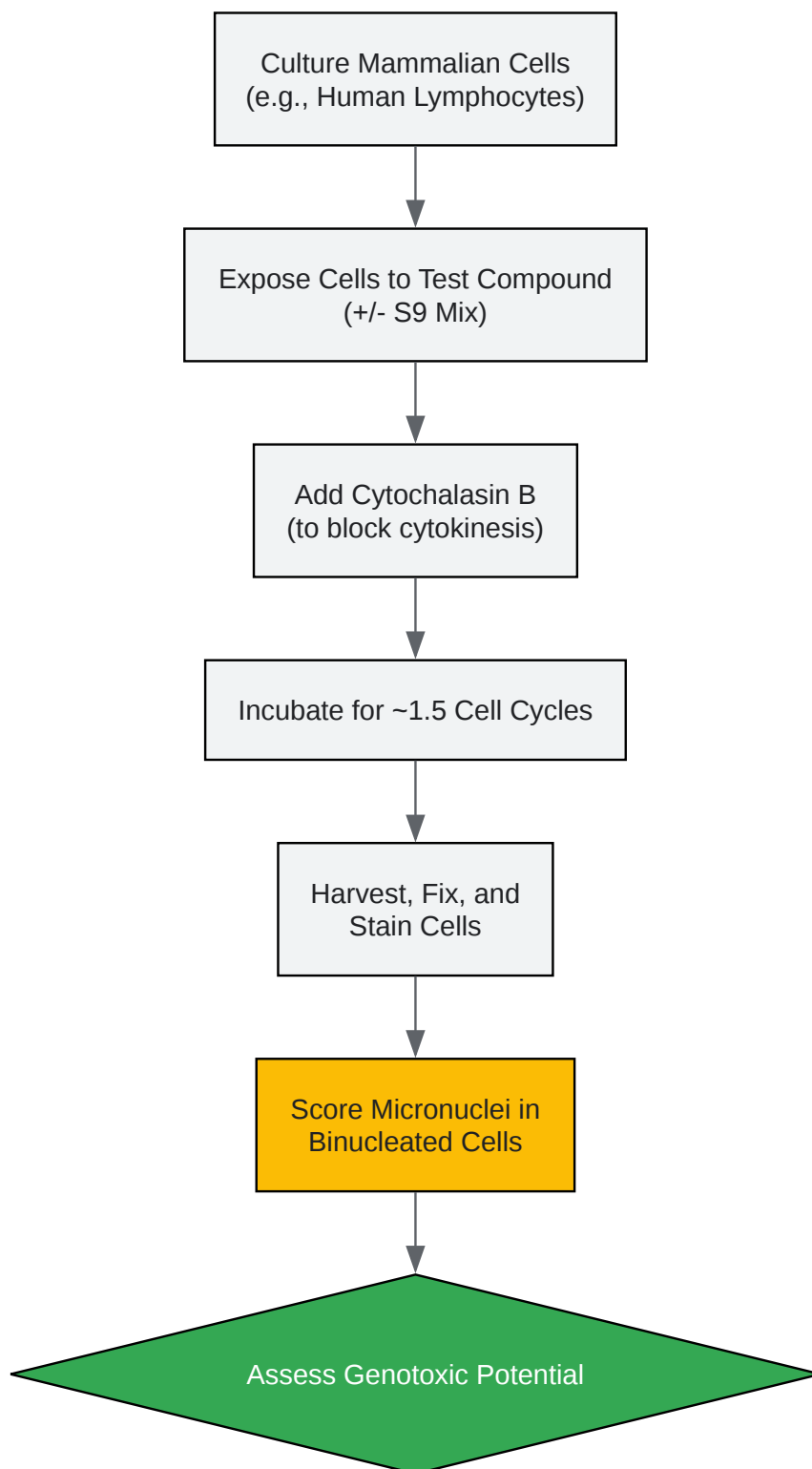
Caption: Experimental workflow for the Ames Test (OECD 471).

In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This genotoxicity test detects damage to chromosomes or the mitotic apparatus in cultured mammalian cells.[33][34] Micronuclei are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[34]

Experimental Protocol:

- **Cell Cultures:** Human lymphocytes or established mammalian cell lines (e.g., CHO, TK6) are used.[33][35]
- **Exposure:** Cells are exposed to at least three concentrations of the test substance for a short period (e.g., 3-4 hours) with and without metabolic activation (S9), and for a longer period (e.g., ~1.5-2 normal cell cycle lengths) without S9.[33][36]
- **Cytokinesis Block:** Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one cell division after exposure.[34][35][37]
- **Harvesting and Staining:** Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
- **Scoring:** At least 2000 binucleated cells per concentration are scored for the presence of micronuclei under a microscope.[33][35]
- **Endpoint:** A significant, dose-dependent increase in the frequency of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.[33]



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Caption: Experimental workflow for the In Vitro Micronucleus Test (OECD 487).

Conclusion

The toxicological profile of **2'-Fluoro-2-methylamino-5-nitrobenzophenone** remains largely incomplete due to a significant lack of direct experimental data. While notifications to ECHA do not classify it as hazardous, the GHS classification of its close structural analogue, 2-Amino-2'-fluoro-5-nitrobenzophenone, suggests potential for acute oral toxicity and long-term environmental hazards.[1]

Furthermore, its classification as both a benzophenone and a nitroaromatic compound raises concerns based on the known toxicities of these chemical classes, including potential carcinogenicity, mutagenicity, and endocrine-disrupting effects.[2][7][16] The hypothetical mechanism of toxicity likely involves metabolic activation of the nitro group, a common pathway for nitroaromatic compounds that leads to DNA damage and oxidative stress.[20][22]

To establish a reliable safety assessment, comprehensive toxicological testing is necessary. This should begin with in vitro cytotoxicity and genotoxicity assays (Ames test, micronucleus test), followed by in vivo acute and repeated-dose toxicity studies to fully characterize its toxicological profile. Until such data are available, **2'-Fluoro-2-methylamino-5-nitrobenzophenone** should be handled with caution, assuming a hazard profile similar to related toxic compounds.

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